molecular formula C16H21N3O2 B12265009 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine

Cat. No.: B12265009
M. Wt: 287.36 g/mol
InChI Key: BOOIEVIVEVGUIA-UHFFFAOYSA-N
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Description

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine is a complex organic compound that features a pyridine ring substituted with a pyrrolidine and oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyrrolidine intermediates, which are then coupled to the pyridine ring under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
  • 4,5-Dimethyl-1,3-oxazol-2-yl)methanamine

Uniqueness

4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl}oxy)-3-methylpyridine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

3,5-dimethyl-4-[[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]methyl]-1,2-oxazole

InChI

InChI=1S/C16H21N3O2/c1-11-8-17-6-4-16(11)20-14-5-7-19(9-14)10-15-12(2)18-21-13(15)3/h4,6,8,14H,5,7,9-10H2,1-3H3

InChI Key

BOOIEVIVEVGUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)CC3=C(ON=C3C)C

Origin of Product

United States

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